molecular formula C7H16ClNO B1435335 (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride CAS No. 1567666-81-2

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Cat. No.: B1435335
CAS No.: 1567666-81-2
M. Wt: 165.66 g/mol
InChI Key: VZWZDSNQJWQRNJ-FYZOBXCZSA-N
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Description

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic amine containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 4-piperidone using a reducing agent such as sodium borohydride in the presence of ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach is the catalytic hydrogenation of 4-piperidone using a palladium or platinum catalyst under high pressure and temperature. This method allows for the large-scale production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major products are various reduced derivatives of the original compound.

    Substitution: The major products are substituted piperidine derivatives.

Scientific Research Applications

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with receptors and enzymes in the body, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler compound with a similar structure but lacking the hydroxyl group.

    4-Piperidone: A precursor in the synthesis of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride.

    Piperine: A naturally occurring compound with a piperidine ring, known for its biological activities.

Uniqueness

This compound is unique due to the presence of both a piperidine ring and a hydroxyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1R)-1-piperidin-4-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6(9)7-2-4-8-5-3-7;/h6-9H,2-5H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWZDSNQJWQRNJ-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1567666-81-2
Record name (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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